molecular formula C24H24ClN5O2 B564520 Apafant-d8 CAS No. 1185101-22-7

Apafant-d8

Cat. No. B564520
CAS RN: 1185101-22-7
M. Wt: 449.939
InChI Key: BEKJHBGMJHRUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Apafant-d8 is C22H14D8ClN5O2S and its molecular weight is 464.01 . It’s a sulfur compound .


Chemical Reactions Analysis

While specific chemical reactions involving Apafant-d8 are not available, it’s known that Apafant is a potent antagonist of the pro-inflammatory platelet activating factor (PAF) .

Scientific Research Applications

Platelet-Activating Factor Antagonist

Apafant is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor (PAF) receptor . In competition experiments with [3H]PAF, Apafant displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signalling function of PAFR .

Inhibition of Platelet and Neutrophil Aggregation

Apafant inhibits PAF-induced human platelet and neutrophil aggregation in vitro at lC50’s of 170 and 360 nM, respectively .

Treatment of Allergic Conjunctivitis

Apafant has been found to be effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs . It blocks eosinophil activation and reduces clinical symptoms and the itch-scratch response .

Inhibition of Eosinophil Activation

Apafant inhibits the activity of PAF that induces mediator release from eosinophils in the conjunctival tissues, which may be involved in the chronic phase of allergic conjunctivitis .

Reduction of Bronchoconstriction

In vivo, extensive investigations using a range of animal models of human disease showed Apafant to potently reduce bronchoconstriction .

Prevention of Hypotension

Apafant has been shown to prevent systemic hypotension, a condition often associated with elevated PAF levels .

Prevention of Microvascular Leakage

Apafant has been found to prevent microvascular leakage, another condition often associated with elevated PAF levels .

Prevention of Anaphylactic Shock

Apafant has been shown to prevent anaphylactic shock in a range of animal models of human disease .

Safety And Hazards

When handling Apafant-d8, it’s recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJQFOROWSRRS-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)CCC2=CC3=C(S2)N4C(=NN=C4CN=C3C5=CC=CC=C5Cl)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apafant-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.